

# Side-by-side comparison of Shulgin's notes on Mdmeo and MDA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Mdmeo     |           |  |
| Cat. No.:            | B12740322 | Get Quote |  |

A Side-by-Side Comparison of Shulgin's Notes on **MDMEO** and MDA for the Research Community

In the extensive pharmacopoeia of Alexander Shulgin, the phenethylamines **MDMEO** (N-Methoxy-3,4-methylenedioxyamphetamine) and MDA (3,4-Methylenedioxyamphetamine) are structurally related compounds. While both are cataloged in his seminal work, PiHKAL (Phenethylamines I Have Known And Loved), the level of detail provided for each varies dramatically. This guide offers a side-by-side comparison of Shulgin's notes on these two compounds, drawing directly from the available information in PiHKAL.

#### **Quantitative Data Comparison**

The following table summarizes the quantitative data provided by Shulgin for **MDMEO** and MDA. A notable disparity in the available information is immediately apparent.

| Parameter    | MDMEO (N-Methoxy-3,4-<br>methylenedioxyamphetami<br>ne) | MDA (3,4-<br>Methylenedioxyamphetami<br>ne) |
|--------------|---------------------------------------------------------|---------------------------------------------|
| PiHKAL Entry | #111                                                    | #100                                        |
| Dosage       | Not specified in PiHKAL                                 | 80 - 160 mg                                 |
| Duration     | Not specified in PiHKAL                                 | 4 - 6 hours                                 |



#### **Qualitative Effects**

**MDMEO**: Shulgin's PiHKAL lists **MDMEO** as entry #111, but a detailed chapter describing its synthesis, dosage, and qualitative effects is not provided. The compound is mentioned in the index and in structural group discussions, but no firsthand bioassay reports from Shulgin or his research group are included in the book.

MDA: In contrast, MDA is described in detail in entry #100 of PiHKAL. Shulgin's qualitative comments, aggregated from various reports, note a range of effects. At lower doses, it is reported to produce a pleasant and positive feeling with some body tingling and closed-eye "dreams". Higher doses are described as producing a "stoning intoxicant" effect where judgment may be impaired. Shulgin also notes that at 140 mg, one experience included the spontaneous appearance of "smoke rings" with eyes open, which would dissipate upon focused attention.

#### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the human bioassays of these compounds are not provided in PiHKAL. Alexander Shulgin's general methodology, as described in his writings, involved a cautious and incremental approach to dosage. He would typically begin with a dose believed to be well below the threshold of activity, and in subsequent trials, would slowly increase the dosage until effects were noted. This iterative process was a hallmark of his self-experimentation and was conducted with a small, closed group of individuals.

For the synthesis of MDA, PiHKAL entry #100 outlines a detailed chemical procedure starting from 3,4-methylenedioxyphenyl-2-propanone. As there is no detailed entry for **MDMEO**, a specific synthesis protocol from Shulgin is not available in the text.

### **Structural Comparison and Potential Implications**

The primary structural difference between MDA and **MDMEO** is the substitution on the amine group. **MDMEO** features a methoxy group (-OCH3) attached to the nitrogen atom of the amphetamine backbone, whereas MDA has an unsubstituted amine (-NH2). This N-methoxy substitution is a significant alteration that would be expected to influence the compound's pharmacological properties, including its binding affinity for receptors and transporters in the brain, its metabolism, and ultimately its psychoactive effects.



Caption: Structural relationship between MDA and MDMEO.

The lack of experiential data for **MDMEO** in PiHKAL suggests that either the compound was not extensively explored by Shulgin's group, or that the effects were not deemed as significant or interesting as other compounds he synthesized. The N-methoxy substitution may render the molecule less active at target receptors or alter its metabolic pathway in a way that diminishes its psychoactive properties. Without Shulgin's detailed notes, any discussion of **MDMEO**'s effects remains speculative and would require further investigation.

#### Conclusion

This comparison highlights a significant gap in the publicly available research of Alexander Shulgin. While MDA is a well-documented compound in PiHKAL with established dosage, duration, and a rich collection of qualitative commentary, **MDMEO** remains an enigma. For researchers and drug development professionals, this disparity underscores the importance of empirical data. The structural difference of N-methoxylation in **MDMEO** is clear, but its impact on pharmacology and human psychoactivity, according to Shulgin's published work, is unknown. This presents a potential area for future research to explore the structure-activity relationships of N-substituted phenethylamines.

 To cite this document: BenchChem. [Side-by-side comparison of Shulgin's notes on Mdmeo and MDA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12740322#side-by-side-comparison-of-shulgin-snotes-on-mdmeo-and-mda]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com